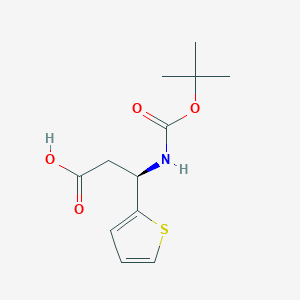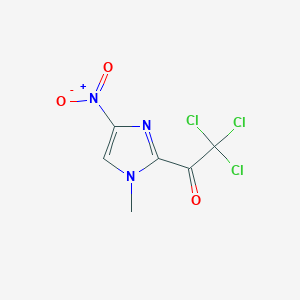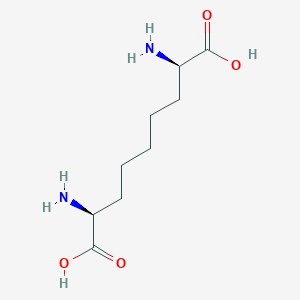
Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-®-3-Amino-3-(2-thienyl)-propionic acid” is a phenylalanine derivative that shows improved intestinal absorption of insulin in mice . It has been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors .
Synthesis Analysis
The synthesis of such compounds often involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a key process in the chemical reactions involving “Boc-®-3-Amino-3-(2-thienyl)-propionic acid” and similar compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Applications De Recherche Scientifique
N-tert-Butoxycarbonylation of Amines
The N-Boc group plays a crucial role in protecting amines during peptide synthesis due to its stability and resistance to racemization. A study highlights the efficiency of commercially available heteropoly acid H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, including chiral α-amino alcohols and esters, providing a green and efficient methodology for N-Boc derivative synthesis (Heydari et al., 2007).
Modeling [FeFe] Hydrogenase
Research into modeling the peptide surroundings of [FeFe] hydrogenase utilized amine-containing disulfides, including Boc-4-amino-1,2-dithiolane, to investigate the influence of the amino acid lysine on the electrochemical and electrocatalytic properties of biomimetic compounds. This work contributes to understanding the enzymatic function and structure of hydrogenases (Apfel et al., 2009).
Electrophilic Amination
A study demonstrated the use of N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent for the synthesis of terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids. These intermediates are valuable for producing modified peptides and biologically active heterocyclic derivatives, showcasing the application of Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid in creating diverse chemical structures (Baburaj & Thambidurai, 2012).
Synthesis of 3-Amino-3-aryl-2-oxindoles
The synthesis of chiral 3-amino-3-aryloxindoles, crucial for biological activity, was achieved using a Rh-catalyzed addition of arylboronic acids to isatin-derived N-Boc-protected ketimines. This method underscores the utility of Boc-protected amino acids in facilitating the synthesis of complex, biologically relevant molecules (Marques & Burke, 2016).
Solid-supported Synthesis of Benzazepines
The use of Boc-o-aminomethylphenylalanine in the solid-supported solution-phase synthesis of benzazepine derivatives highlights the role of Boc-protected amino acids in generating diverse heterocyclic compounds, which can be selectively substituted at different nitrogen functions for high-throughput synthesis and drug discovery (Van den Eynde et al., 2004).
Orientations Futures
"Borinic acids [R 2 B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . This suggests potential future directions for the development and application of “Boc-®-3-Amino-3-(2-thienyl)-propionic acid” and similar compounds.
Propriétés
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-8(7-10(14)15)9-5-4-6-18-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKASXWOGBMOZJB-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
500788-98-7 |
Source


|
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500788-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)


